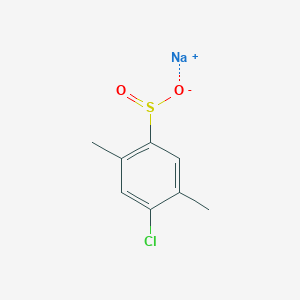
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H9ClNaO2S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is replaced by a sulfinic acid group, and the benzene ring is substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-2,5-dimethylbenzene followed by reduction to the sulfinic acid and subsequent neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using concentrated sulfuric acid at elevated temperatures.
Reduction: Employing reducing agents such as zinc dust in the presence of hydrochloric acid.
Neutralization: Adding sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding sulfonic acid.
Reduction: Further reduction can lead to the formation of thiols.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: 4-Chloro-2,5-dimethylbenzenesulfonic acid.
Reduction: 4-Chloro-2,5-dimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as its role as a reducing agent or a nucleophile in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzenesulfonic acid sodium salt
- 2-Chloro-3,4-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
Uniqueness
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8ClNaO2S |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
sodium;4-chloro-2,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H9ClO2S.Na/c1-5-4-8(12(10)11)6(2)3-7(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
FZURSUAKLISJJC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















